2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid
Overview
Description
2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C15H10ClIN2O3S and a molar mass of 460.67 g/mol This compound is characterized by the presence of chlorine, iodine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2-Chloro-5-iodobenzoic acid: This intermediate can be synthesized by the iodination of 2-chlorobenzoic acid using iodine and a suitable oxidizing agent.
Formation of 4-iodobenzoyl chloride: This step involves the reaction of 4-iodobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling Reaction: The final step involves the coupling of 2-Chloro-5-iodobenzoic acid with 4-iodobenzoyl chloride in the presence of a suitable base and solvent to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The presence of chlorine and iodine atoms makes this compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The presence of chlorine and iodine atoms enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodobenzoic acid: A precursor in the synthesis of the target compound.
4-Iodobenzoyl chloride: Another precursor used in the coupling reaction.
2-Chloro-5-iodobenzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
2-Chloro-5-[[[(4-iodobenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to its combination of chlorine, iodine, and sulfur atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in synthetic chemistry and scientific research .
Properties
IUPAC Name |
2-chloro-5-[(4-iodobenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2O3S/c16-12-6-5-10(7-11(12)14(21)22)18-15(23)19-13(20)8-1-3-9(17)4-2-8/h1-7H,(H,21,22)(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGYOAHPLOUASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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